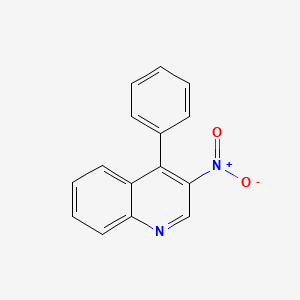

3-Nitro-4-phenylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10N2O2 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

3-nitro-4-phenylquinoline |

InChI |

InChI=1S/C15H10N2O2/c18-17(19)14-10-16-13-9-5-4-8-12(13)15(14)11-6-2-1-3-7-11/h1-10H |

InChI Key |

FHYUYBWOALVRHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NC3=CC=CC=C32)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways for 3 Nitro 4 Phenylquinoline and Its Analogs

Classical and Advanced Synthetic Approaches

The construction of the quinoline (B57606) scaffold can be achieved through several established and innovative methods. These approaches offer varying degrees of efficiency, substrate scope, and operational simplicity.

Friedländer Reaction and its Derivatives in Quinoline Synthesis

The Friedländer annulation is a cornerstone in quinoline synthesis, traditionally involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. academie-sciences.fr This reaction can be catalyzed by acids or bases and sometimes proceeds at high temperatures without a catalyst. academie-sciences.fr However, the classical Friedländer synthesis can be limited by harsh reaction conditions and the availability of substituted 2-aminobenzaldehydes. academie-sciences.frmdpi.com

To overcome these limitations, modifications have been developed. One significant advancement involves the in situ reduction of readily available 2-nitrobenzaldehydes to the corresponding 2-aminobenzaldehydes, which then undergo the Friedländer condensation. mdpi.com For instance, the use of Fe/AcOH allows for the reduction of the nitro group in the presence of an active methylene (B1212753) compound, leading to the formation of substituted quinolines in high yields under mild conditions. mdpi.com This domino nitro reduction-heterocyclization tolerates a wide range of functional groups. mdpi.com

Another variation employs 2-aminobenzyl alcohols, which are oxidized in situ to the aldehyde before condensation. Catalysts like palladium on carbon (Pd/C) with a base such as KOH have been used for this purpose. researchgate.net Zinc-pincer complexes have also proven effective in catalyzing the Friedländer synthesis from 2-aminobenzyl alcohols and ketones through a borrowing hydrogen approach. rsc.org

Recently, an electrochemical approach to the Friedländer reaction has been developed, using electric current to reduce nitro compounds, thus avoiding chemical reductants and aligning with green chemistry principles. rsc.orgrsc.org This method utilizes recyclable nickel foam electrodes and operates under mild, aqueous conditions, offering high atom economy. rsc.orgrsc.org

The synthesis of 3-nitroquinolines through a Friedländer-type reaction has been achieved by reacting 2-aminobenzaldehyde (B1207257) with β-nitrostyrenes in the presence of DABCO and silica (B1680970) gel, providing an efficient one-pot method. researchgate.netacs.org

Multi-Component and One-Pot Reaction Protocols

Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like quinolines from three or more starting materials in a single operation. rsc.orgrsc.org These reactions are characterized by high atom economy, step economy, and the ability to generate diverse molecular scaffolds. rsc.orgbeilstein-journals.org

A prominent example is the A³-coupling reaction, which involves an amine, an aldehyde, and an alkyne. Zinc(II) triflate has been used as a catalyst for the three-component coupling of anilines, aldehydes, and alkynes to produce substituted quinolines under solvent-free conditions. sci-hub.se This method avoids the need for ligands, co-catalysts, or an inert atmosphere. sci-hub.se

Iron(III) chloride is another effective catalyst for one-pot, three-component synthesis of quinolines. rsc.orgrsc.org It catalyzes the reaction between anilines, aldehydes, and nitroalkanes in ambient air, proceeding through a proposed aza-Henry reaction followed by cyclization and denitration to afford high yields of 2-arylquinolines. rsc.orgrsc.org

The Povarov reaction, another MCR, typically yields tetrahydroquinolines from the interaction of anilines, aldehydes, and activated olefins. beilstein-journals.org These intermediates can then be oxidized to the corresponding quinolines using reagents like manganese dioxide. beilstein-journals.org

Bismuth(III) triflate has been shown to catalyze a one-pot reaction of acetals, aromatic amines, and alkynes to produce a range of quinolines under mild conditions. researchgate.net

Cyclization Reactions Involving Nitro-Substituted Precursors

The strategic use of nitro-substituted precursors is a versatile approach for constructing the quinoline ring system, with the nitro group often playing a crucial role in the cyclization process. africaresearchconnects.comresearchgate.net

One such method involves the reductive cyclization of o-nitrophenyl propargyl alcohols. organic-chemistry.org In this process, the nitro group is reduced under acidic conditions (e.g., using Fe/HCl or SnCl₂/HCl), which triggers a Meyer–Schuster rearrangement of the propargyl alcohol to an enone, followed by cyclization to form the quinoline. organic-chemistry.org

The reaction of 2-aminobenzaldehyde with conjugated nitro-olefins provides a direct route to 3-nitro-1,2-dihydroquinolines, which can be subsequently oxidized to 3-nitroquinolines using reagents like DDQ or silica gel. acs.org A copper-catalyzed synthesis from azidobenzaldehyde and nitroolefins has also been reported to yield 3-nitroquinolines under solvent-free conditions. researchgate.net

Furthermore, 4-chloro-2-methyl-3-nitroquinolines serve as valuable precursors for a variety of heterocyclo[c]quinolines. africaresearchconnects.comresearchgate.net The nitro group in these compounds facilitates cyclization reactions. For example, reduction of the nitro group in 4-amino-3-nitro derivatives leads to 3,4-diaminoquinolines, which can be condensed with carbonyl compounds to form imidazo[4,5-c]quinolines. africaresearchconnects.comresearchgate.net

A one-pot cascade reaction of 1,1-dimethoxy-2-nitroethene and 2-aminobenzaldehydes in an H₂O/AcOH system provides a catalyst-free and environmentally friendly route to 3-nitroquinolin-2(1H)-ones, representing an improvement on the classical Friedländer reaction. researchgate.net

Catalytic Systems and Green Chemistry Principles in Synthesis

The development of sustainable synthetic methods is a major focus in modern chemistry. This involves the use of efficient catalytic systems and adherence to green chemistry principles, such as using less hazardous materials and energy-efficient processes. ijpsjournal.comresearchgate.net

Transition Metal-Catalyzed Transformations (e.g., Fe(III), Cu(I/II), Zn(II), Pd/C)

Transition metal catalysts are instrumental in many modern quinoline syntheses due to their high efficiency and selectivity.

Iron(III): Inexpensive and environmentally benign, iron(III) chloride (FeCl₃) effectively catalyzes the one-pot, three-component synthesis of 2-arylquinolines from anilines, aldehydes, and nitroalkanes. rsc.orgrsc.orgrsc.org This domino reaction proceeds in ambient air with high yields. rsc.orgrsc.org Fe(III) has also been utilized in domino aza-Michael/aldol/aromatization reactions to produce highly functionalized quinolines in water. thieme-connect.com

Copper(I/II): Copper catalysts are versatile for quinoline synthesis. Cu(OAc)₂·H₂O catalyzes the domino reaction of primary arylamines and electron-deficient terminal alkynes at room temperature to give 2,4-disubstituted quinolines. rsc.org Copper(II) catalysts have also been employed in the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones. ijstr.org Furthermore, copper-catalyzed [4+2] cycloaddition between anthranils and nitrostyrenes offers a route to 3-nitroquinolines under mild conditions. researchgate.net

Zinc(II): Zinc(II) triflate (Zn(OTf)₂) is an effective catalyst for the three-component coupling of alkynes, amines, and aldehydes under solvent-free and ambient conditions. sci-hub.se This avoids the use of precious metals and hazardous solvents. sci-hub.se A zinc(II)-catalyzed aromatic C–H activation has been reported for the direct nitration of quinoline derivatives, providing a novel and environmentally friendly strategy. acs.org

Palladium/Carbon (Pd/C): Heterogeneous Pd/C catalysts are used in several quinoline syntheses. They can catalyze the cyclization of 2-aminobenzyl alcohol with ketones. researchgate.net Pd/C is also used for the hydrogenation of nitro groups in precursors, which is a key step in some multi-step syntheses of quinoline derivatives. nih.gov Additionally, Pd/C can be used with a hydrogen source like ammonium (B1175870) formate (B1220265) for the transfer hydrogenation of quinolines. benthamdirect.com

Table 1: Overview of Transition Metal-Catalyzed Quinoline Syntheses

| Catalyst | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| FeCl₃ | Three-component domino | Anilines, Aldehydes, Nitroalkanes | Inexpensive, one-pot, ambient air | rsc.org, rsc.org |

| Cu(OAc)₂·H₂O | Domino reaction | Arylamines, Terminal alkynes | Room temperature, good yields | rsc.org |

| Zn(OTf)₂ | Three-component coupling (A³-coupling) | Alkynes, Amines, Aldehydes | Solvent-free, no ligand/co-catalyst | sci-hub.se |

| Pd/C | Cyclization / Hydrogenation | 2-Aminobenzyl alcohol, Ketones | Heterogeneous, recyclable | researchgate.net |

Microwave-Assisted and Solvent-Free Reaction Environments

Green chemistry principles encourage the use of alternative energy sources and the reduction or elimination of solvents to create more sustainable chemical processes. ijpsjournal.comresearchgate.netnih.gov

Microwave-Assisted Synthesis (MAS): Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. ijpsjournal.com This technique has been applied to the synthesis of various quinoline derivatives, including pyrazolo[4,3-c]quinolines and pyrano[3,2-c]quinolines, contributing to more energy-efficient processes. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can simplify product purification. The Friedländer reaction has been successfully performed under solvent-free conditions using catalysts like 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate, an efficient and reusable ionic liquid. academie-sciences.fr The Zn(OTf)₂-catalyzed three-component synthesis of quinolines is another example that proceeds efficiently without a solvent. sci-hub.se The reaction of 2-aminobenzaldehyde with nitroalkenes on neutral alumina (B75360) under solvent-free conditions also provides an efficient route to 3-nitro-1,2-dihydroquinolines. researchgate.net

Table 2: Green Chemistry Approaches in Quinoline Synthesis

| Approach | Catalyst/Conditions | Reaction | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Microwave irradiation | Synthesis of pyrazolo- and pyrano-quinolines | Reduced reaction time, increased yields | nih.gov |

| Solvent-Free | Zn(OTf)₂ | Three-component synthesis | No hazardous solvents, ambient conditions | sci-hub.se |

| Solvent-Free | Ionic Liquid (DSIMHS) | Friedländer reaction | Reusable catalyst, high yields | academie-sciences.fr |

| Electrochemical | Nickel foam cathode | Friedländer reaction | Reagent-free reduction, mild aqueous conditions | rsc.org, rsc.org |

Regioselective and Stereoselective Synthesis of 3-Nitro-4-phenylquinoline Derivatives

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is a cornerstone of modern synthetic organic chemistry, enabling the targeted synthesis of complex molecules with desired properties. In the context of this compound and its analogs, regioselective and stereoselective methods are crucial for accessing specific isomers with potentially distinct biological activities. Research in this area has led to the development of several strategic pathways that allow for the controlled introduction of the nitro group at the C-3 position and the creation of stereocenters in the quinoline core.

Regioselective Synthetic Approaches

The synthesis of specifically substituted quinolines, such as this compound, often requires methods that can overcome the inherent reactivity patterns of the aromatic system. Direct nitration of 4-phenylquinoline (B1297854) is challenging as it typically leads to a mixture of isomers. Therefore, synthetic strategies often involve the construction of the quinoline ring from precursors that already contain the desired substitution pattern or facilitate regioselective cyclization.

One notable approach involves a formal [4+2] cycloaddition reaction. For instance, the synthesis of 3-bromo-6-nitro-4-phenylquinoline , a close analog of the target compound, has been achieved with good regioselectivity. acs.org This method utilizes an N-aryliminium ion, generated from an arylmethyl azide, which undergoes cycloaddition with a 1-bromoalkyne. The reaction conditions can be tuned to optimize the yield of the desired product.

Table 1: Synthesis of 3-Bromo-6-nitro-4-phenylquinoline acs.org

| Condition | Reagents | Solvent | Temperature (°C) | Yield (%) |

| A | Arylmethyl azide, 1-bromoalkyne, Acid | - | - | 21 |

| B | Arylmethyl azide, 1-bromoalkyne, Acid | - | - | 40 |

Specific acid and solvent details were not fully disclosed in the provided source.

Another regioselective strategy is the electrophilic cyclization of N-(2-alkynyl)anilines. While not directly yielding a 3-nitro derivative, this method demonstrates excellent control in the formation of 3-halo-4-phenylquinolines. For example, the reaction of N-(1-phenylprop-2-yn-1-yl)aniline derivatives with iodine monochloride (ICl) produces 3-iodo-4-phenylquinoline in high yield. nih.gov The regioselectivity of the cyclization is influenced by the electronic nature of the substituents on the aniline (B41778) ring. Interestingly, a 3-nitroaniline (B104315) precursor was found to favor cyclization ortho to the nitro group, suggesting a potential route to nitro-substituted quinolines. nih.gov

Furthermore, multicomponent reactions have emerged as powerful tools for the regioselective synthesis of highly substituted quinolines. An iron(III) trifluoroacetate-catalyzed three-component coupling of arylaldehydes, anilines, and arylacetylenes has been shown to produce 2,4-diarylquinolines with high regioselectivity. clockss.org By selecting a nitrophenyl-substituted aldehyde, this method can be adapted to synthesize quinolines bearing a nitro group, such as 6-methyl-2-(3-nitrophenyl)-4-phenylquinoline . clockss.org

Stereoselective Synthetic Approaches

The introduction of chirality into the this compound scaffold is of significant interest for the development of new therapeutic agents. Stereoselective syntheses typically focus on the controlled formation of chiral centers in precursors, such as dihydroquinolines, which can then be aromatized to the corresponding quinolines.

An organocatalytic, enantioselective domino aza-Michael-Henry reaction has been successfully employed for the synthesis of chiral 3-nitro-1,2-dihydroquinolines . beilstein-journals.org This approach utilizes a bifunctional thiourea (B124793) catalyst to control the stereochemical outcome of the reaction between 2-aminobenzaldehydes and nitroolefins, affording the products in high yields and enantiomeric excesses. The resulting 3-nitro-1,2-dihydroquinolines are valuable intermediates that can potentially be oxidized to furnish chiral 3-nitroquinolines.

Table 2: Enantioselective Synthesis of a 3-Nitro-1,2-dihydroquinoline Derivative beilstein-journals.org

| Catalyst | Substrates | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| Tertiary amine-thiourea | N-protected aminobenzaldehyde, nitroolefin | Toluene | Room Temp. | 92 | 90 |

Diastereoselective methods have also been developed, particularly for the synthesis of tetrahydroquinoline derivatives. A formal [4+2] annulation between in situ generated p-quinone methides and nitroalkenes provides access to highly substituted 4-aryl-tetrahydroquinolines with good diastereoselectivity. acs.org While this method does not directly produce a 3-nitro derivative, it establishes the relative stereochemistry of multiple substituents on the quinoline core.

Another diastereoselective approach involves the reaction of arylmethyl azides with alkenes, which can lead to the formation of tetrahydroquinolines with controlled stereochemistry. acs.org For example, the reaction with trans-stilbene (B89595) yields a single anti-diastereomer of the corresponding tetrahydroquinoline. acs.org

It is important to note that the stereoselective synthesis of the fully aromatic this compound presents a significant challenge due to the planar nature of the quinoline ring. Therefore, current strategies primarily focus on the stereocontrolled synthesis of its hydrogenated precursors.

Chemical Reactivity, Derivatization, and Transformation Studies of 3 Nitro 4 Phenylquinoline

Electrophilic and Nucleophilic Reaction Pathways on the Quinoline (B57606) Core

The quinoline ring system is generally susceptible to both electrophilic and nucleophilic attack. The position of these reactions is heavily influenced by the substituents present on the ring. In the case of 3-nitro-4-phenylquinoline, the powerful electron-withdrawing nature of the nitro group at the 3-position significantly deactivates the pyridine (B92270) ring towards electrophilic substitution. Conversely, this deactivation makes the pyridine ring more susceptible to nucleophilic attack.

Electrophilic aromatic substitution, if forced, would be expected to occur on the benzene (B151609) ring of the quinoline core, which is less deactivated than the pyridine ring. The directing influence of the annelated pyridine ring and the phenyl group at position 4 would guide incoming electrophiles.

The presence of the nitro group makes the quinoline core, particularly the positions ortho and para to the nitro group (positions 2 and 4), more electrophilic and thus prone to attack by nucleophiles. However, the steric hindrance from the phenyl group at position 4 can influence the regioselectivity of nucleophilic attack. Studies on related 4-chloro-3-nitro-6-phenyl-quinoline (B8380637) indicate that the chloro group can be displaced by nucleophiles, highlighting the susceptibility of the quinoline core to nucleophilic substitution when a suitable leaving group is present. evitachem.com

Reduction and Oxidation Chemistry of the Nitro Group and Quinoline Ring System

The redox chemistry of this compound and its derivatives is a key aspect of its reactivity, enabling the formation of various functionalized products.

The selective reduction of the nitro group in this compound to form 3-amino-4-phenylquinoline is a crucial transformation, as the resulting amino group serves as a versatile handle for further derivatization. Several methods are available for the reduction of aromatic nitro compounds, which can be applied to this compound. wikipedia.orgmasterorganicchemistry.com

Commonly employed methods include:

Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C) or Raney nickel with a source of hydrogen. commonorganicchemistry.com It is a clean and efficient method, though care must be taken to avoid reduction of the quinoline ring itself.

Metal-Acid Systems: A widely used and often milder alternative involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium, such as acetic acid (AcOH) or hydrochloric acid (HCl). commonorganicchemistry.commdpi.com For instance, the reduction of a similar compound, 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone, has been successfully achieved using zinc dust and ammonium (B1175870) chloride to yield the corresponding amino derivative. researchgate.net The use of Fe/AcOH is particularly noted for its mildness and selectivity in reducing nitroaromatics to anilines. mdpi.com

Other Reducing Agents: Tin(II) chloride (SnCl₂) and sodium hydrosulfite are also effective reagents for this transformation. wikipedia.org

The choice of reducing agent can be critical to prevent the over-reduction of the quinoline ring system.

Electrochemical methods provide a powerful tool to investigate the redox behavior of this compound and its derivatives. Studies on 2-methyl-3-nitro-4-phenylquinoline and its corresponding quinolinium salts and hydrogenated forms have revealed distinct reaction pathways. researchgate.net

Classical polarography and cyclic voltammetry have shown that for 3-nitro derivatives of quinoline and 1,2-dihydroquinoline, the initial reduction step occurs at the nitro group. In contrast, for the corresponding quinolinium cations, the heterocyclic ring is reduced first, followed by the reduction of the nitro group. Interestingly, in 1,4-dihydroquinolines, the nitro group is not reduced electrochemically. researchgate.net

The reduction potentials of quinolinium salts are influenced by the substituents on the quinoline ring, with values reported to range from -0.43 to -1.08 V. nih.govcapes.gov.br The presence of a cyano group, for example, can shift the reduction potential positively by about 0.47 V compared to unsubstituted quinolinium salts. oup.com

The electrochemical oxidation of dihydroquinoline derivatives has also been investigated. N-methyl-1,4-dihydroquinolines are oxidized more readily than their N-unsubstituted counterparts and even more easily than the corresponding N-methyl-1,2-dihydroquinoline isomers. researchgate.net This highlights the influence of the substitution pattern and the degree of hydrogenation on the oxidation potential.

Table 1: Electrochemical Behavior of this compound Derivatives

| Compound Type | Initial Electrochemical Reduction Site | Notes |

| This compound | Nitro group | The primary reduction occurs on the electron-withdrawing nitro substituent. researchgate.net |

| 3-Nitro-4-phenyl-1,2-dihydroquinoline | Nitro group | Similar to the parent quinoline, the nitro group is the initial site of reduction. researchgate.net |

| 3-Nitro-4-phenylquinolinium Salt | Quinoline heterocycle | The positive charge on the nitrogen facilitates the reduction of the ring system first. researchgate.net |

| 3-Nitro-4-phenyl-1,4-dihydroquinoline | Not reduced at the nitro group | The electronic structure of the 1,4-dihydro isomer prevents the electrochemical reduction of the nitro group under the studied conditions. researchgate.net |

The hydrogenation of the quinoline ring system in this compound can lead to the formation of dihydro- and tetrahydroquinoline derivatives. This transformation can be achieved through catalytic hydrogenation, although the conditions must be carefully controlled to achieve the desired level of saturation and to avoid complete reduction of the nitro group if it is to be preserved.

Catalytic hydrogenation of quinolines using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide can yield 1,2,3,4-tetrahydroquinolines. nih.gov Highly enantioselective hydrogenation of quinolines has also been achieved using chiral cationic ruthenium catalysts, though the presence of a substituent at the 3-position, as in 3-phenylquinoline, can lead to racemic products. pku.edu.cn

The reduction of quinolinium salts often leads to dihydroquinoline derivatives. For instance, the reduction of 3-substituted 2-methyl-4-phenylquinolines with sodium borohydride (B1222165) in aliphatic carboxylic acids has been shown to produce 1,2-dihydroquinolines. researchgate.net The corresponding 1,4-dihydroquinoline (B1252258) can be obtained from the reaction of 2-methyl-3-nitroquinolinium perchlorate (B79767) with sodium borohydride. researchgate.net

The oxidation of dihydro- and tetrahydroquinolines back to the aromatic quinoline is also a well-established process. A variety of oxidizing agents can be employed for this purpose, including manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and ceric ammonium nitrate (B79036) (CAN). nih.gov Mild and heterogeneous conditions for the oxidation of 1,2-dihydroquinolines to quinolines have been developed using a combination of Na₂Cr₂O₇·2H₂O and NaHSO₄·H₂O on wet SiO₂. tandfonline.comtandfonline.com

Strategic Derivatization via Coupling and Condensation Reactions

The functionalization of this compound, particularly after reduction of the nitro group to an amine, opens up numerous possibilities for creating more complex molecules with potential applications in medicinal chemistry and materials science.

A significant derivatization strategy involves the synthesis of quinoline-amide conjugates. This is typically achieved by first reducing the this compound to 3-amino-4-phenylquinoline. This amino derivative can then be coupled with various carboxylic acids or their activated forms (e.g., acid chlorides, acid anhydrides) to form an amide bond. rsc.org

Recent studies have detailed the synthesis of a series of quinoline derivatives through a sequence involving the cyclization of 2-amino-5-nitrobenzophenone (B23384) with acetylacetone (B45752) or ethyl acetoacetate, followed by the reduction of the nitro group to an amine. This amine is then subjected to an acid-amine cross-coupling reaction using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to yield a variety of quinoline-amide derivatives. rsc.org This approach highlights the utility of the amino-quinoline intermediate, derived from the nitro precursor, as a key building block for creating libraries of amide-containing compounds.

Introduction of Sulfonamide Moieties

The introduction of sulfonamide groups onto the 4-phenylquinoline (B1297854) scaffold is a significant transformation, often aimed at exploring the pharmacological potential of the resulting derivatives. This process typically proceeds through a two-step sequence involving the reduction of a nitro-substituted quinoline precursor, followed by sulfonylation of the resulting aminoquinoline.

A common strategy begins with a nitro-substituted phenylquinoline, such as a derivative of 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone. The initial and crucial step is the reduction of the nitro group to a primary amine. This transformation is frequently accomplished using reducing agents like zinc dust in the presence of ammonium chloride. researchgate.net The resulting 1-(6-amino-2-methyl-4-phenylquinolin-3-yl)ethanone serves as a key intermediate. researchgate.net

This aminoquinoline derivative is then reacted with various substituted arylsulfonyl chlorides in the presence of a base, such as triethylamine (B128534) or pyridine, to yield the target sulfonamide derivatives. researchgate.netekb.eg This acid-amine cross-coupling reaction is a versatile method for creating a library of sulfonamide compounds with diverse functionalities. researchgate.netrsc.org The general reaction scheme for the synthesis of these quinoline-sulfonamide hybrids is a well-established multi-step process. researchgate.net The use of triethylamine as a base in this context has been reported to result in commendable yields. researchgate.net

The table below details examples of synthesized 3-acetyl-4-phenylquinoline-based sulfonamide derivatives, showcasing the variety of substituents that can be introduced on the arylsulfonyl moiety.

| Compound | R Group on Sulfonyl Moiety |

| 5a | 4-methylphenyl |

| 5b | 4-chlorophenyl |

| 5c | 4-bromophenyl |

| 5d | 2,4,6-trimethylphenyl |

| 5e | 4-methoxyphenyl |

| 5f | naphthalen-2-yl |

| Data sourced from studies on arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines. researchgate.net |

Other Functional Group Interconversions at the Quinoline Scaffold

The this compound scaffold is amenable to a variety of functional group interconversions, enabling the synthesis of a wide range of derivatives for further study. These transformations are not limited to the nitro group but can also involve the quinoline ring itself.

Reduction of the Nitro Group: The reduction of the nitro group is a pivotal transformation, as it provides the corresponding amine, a versatile precursor for numerous other functionalities. Besides its use in synthesizing sulfonamides, the amino group can be acylated to form amides. For instance, the reduction of ethyl 6-nitro-2-methyl-4-phenylquinoline-3-carboxylate yields the corresponding amino derivative, which can then be coupled with various carboxylic acids. rsc.org This reaction significantly broadens the chemical space accessible from the nitro precursor. rsc.org Reagents for nitro group reduction include zinc, tin (Sn), or iron (Fe) in the presence of hydrochloric acid, as well as catalytic hydrogenation (H2/Pd-C). vanderbilt.edu

Reactions at the Quinoline Ring: The quinoline nucleus itself can undergo several transformations.

Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. This is typically achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). doi.org For example, 3-fluoro-2-phenylquinoline has been successfully oxidized to the corresponding quinoline-1-oxide. doi.org

Hydrogenation: The quinoline ring can be reduced to a tetrahydroquinoline. The hydrogenation of 3-fluoro-2-phenylquinoline using a Hantzsch ester provides a direct route to the corresponding fluorinated tetrahydroquinoline derivative. doi.org Another method involves the use of sodium borohydride in aliphatic carboxylic acids to produce 1,2-dihydroquinolines. researchgate.net

Arylation: Palladium-catalyzed reactions, such as the Suzuki coupling, can be used to introduce aryl groups at specific positions on the quinoline ring, for instance, at the C8 position of quinoline N-oxides. nih.govgoogle.com

The table below summarizes some of the key functional group interconversions performed on the 4-phenylquinoline scaffold.

| Starting Material | Reagent(s) | Product | Transformation Type |

| Nitro-phenylquinoline derivative | Zn / NH4Cl | Amino-phenylquinoline derivative | Nitro Group Reduction |

| Amino-phenylquinoline derivative | Carboxylic Acid / Coupling Agent | Amido-phenylquinoline derivative | Amide Formation |

| Phenylquinoline derivative | m-CPBA | Phenylquinoline N-oxide | N-Oxidation |

| Phenylquinoline derivative | Hantzsch Ester | Tetrahydro-phenylquinoline derivative | Ring Hydrogenation |

| Phenylquinoline derivative | NaBH4 / Carboxylic Acid | Dihydro-phenylquinoline derivative | Ring Reduction |

In Depth Mechanistic Investigations and Reaction Pathway Elucidation for 3 Nitro 4 Phenylquinoline Systems

Spectroscopic Characterization in Mechanistic Studies (e.g., NMR, FT-IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for determining the carbon-hydrogen framework. In the 1H NMR spectrum of a 4-phenylquinoline (B1297854) derivative, aromatic protons typically appear in the downfield region. For an analogue like 3-bromo-6-nitro-4-phenylquinoline, characteristic signals include a singlet for the proton at the C2 position and a series of multiplets for the protons on the phenyl and quinoline (B57606) ring systems. acs.org The specific chemical shifts are influenced by the electronic effects of the nitro and phenyl substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of a nitro-substituted quinoline would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO2) group, typically found in the regions of 1500-1560 cm-1 and 1300-1370 cm-1, respectively. acs.org Vibrations associated with the C=C and C=N bonds of the quinoline ring, as well as C-H stretching and bending frequencies, would also be prominent. smolecule.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation. The mass spectrum for a related compound, 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one, shows a molecular ion peak corresponding to its molecular formula. smolecule.com A characteristic fragmentation pattern for nitroaromatic compounds involves the loss of the nitro group (NO2, 46 mass units). smolecule.com

Table 1: Spectroscopic Data for 3-Bromo-6-nitro-4-phenylquinoline (Analogue) acs.org

| Technique | Observed Data |

|---|---|

| FT-IR (cm-1) | 1529 (NO2 asymmetric stretch), 1347 (NO2 symmetric stretch) |

| 1H NMR (CDCl3, δ ppm) | 9.21 (s, 1H), 8.49–8.44 (m, 2H), 8.27 (d, 1H), 7.64–7.60 (m, 3H), 7.36–7.33 (m, 2H) |

| 13C NMR (CDCl3, δ ppm) | 155.4, 149.5, 148.8, 146.2, 135.1, 131.6, 129.5, 129.1, 129.0, 127.9, 123.1, 122.9, 120.6 |

| HRMS (ESI-TOF) | m/z calcd for C15H10BrN2O2 [M+H]+ 328.9920, found 328.9898 |

Advanced Electrochemical Methods for Mechanistic Insights (Polarography, Cyclic Voltammetry, EPR Spectroscopy)

Electrochemical methods are powerful for probing the redox behavior of nitroaromatic compounds like 3-Nitro-4-phenylquinoline. These techniques can provide information on reduction potentials, the number of electrons transferred, and the stability of intermediate radical species.

Polarography and Cyclic Voltammetry (CV) are used to study the reduction of the nitro group. The electrochemical reduction of nitroarenes is a well-understood process that typically occurs in a stepwise manner. rsc.org In protic media, the nitro group can undergo a four-electron, four-proton reduction to a hydroxylamine, followed by a further two-electron, two-proton reduction to the corresponding amine. The specific reduction potentials are dependent on the molecular structure and the pH of the medium. dtu.dk For this compound, the electron-withdrawing nature of the quinoline ring and the presence of the phenyl group would influence the potential at which the nitro group is reduced. CV can reveal the reversibility of the electron transfer steps and the formation of intermediates.

Electron Paramagnetic Resonance (EPR) Spectroscopy is an essential technique for the detection and characterization of paramagnetic species, such as the radical anion formed during the initial one-electron reduction of the nitro group. Upon electrochemical reduction, the nitroaromatic compound can accept an electron to form a nitro radical anion. EPR spectroscopy can confirm the formation of this radical, and analysis of its hyperfine splitting pattern can provide insights into the distribution of the unpaired electron density within the molecule.

Table 2: Expected Electrochemical Behavior for this compound

| Method | Expected Observation | Information Gained |

|---|---|---|

| Cyclic Voltammetry | Irreversible reduction peaks corresponding to the nitro group reduction. | Reduction potentials, number of electrons transferred, kinetic parameters. |

| Polarography | Stepwise reduction waves for the nitro-to-hydroxylamine-to-amine pathway. | Half-wave potentials, diffusion coefficients. |

| EPR Spectroscopy | A characteristic spectrum for the nitro radical anion upon initial reduction. | Confirmation of radical intermediate formation, spin density distribution. |

Reaction Progress Kinetic Analysis in Catalytic Transformations

Reaction Progress Kinetic Analysis (RPKA) is a powerful method for studying the kinetics of catalytic reactions. It involves monitoring the concentration of reactants, products, and intermediates over time to elucidate the reaction mechanism and determine the rate law. For catalytic transformations involving this compound, such as the catalytic reduction of the nitro group to an amino group, RPKA can provide invaluable mechanistic details. rsc.org

This analysis allows for the rapid determination of reaction orders, catalyst deactivation rates, and the identification of catalytic intermediates. By performing a series of experiments with varying initial concentrations of the substrate, catalyst, and reducing agent (e.g., H2 or a hydride source), a detailed kinetic profile of the reaction can be constructed. This data can then be used to support or refute proposed mechanistic pathways, such as those involving oxidative addition of the reducing agent to the catalyst, coordination of the nitroaromatic substrate, and subsequent reduction and product release steps.

Elucidation of C-N Bond Activation and Rearrangement Mechanisms

The activation and cleavage of the C–N bond in the nitro group is a key step in many transformations of this compound. Transition-metal catalysis is a common strategy for achieving C–N bond activation. nih.govrsc.org The general mechanisms for this process typically involve:

Oxidative Addition: A low-valent transition metal center can insert into the C–N bond, leading to its cleavage and the formation of an organometallic intermediate. rsc.org

Radical-Mediated Pathways: Single-electron transfer to the nitroaromatic compound can generate a radical anion, which may then undergo fragmentation to cleave the C–N bond. uchicago.edu

These activation methods can lead to subsequent rearrangement reactions. The resulting intermediates can be trapped by various reagents to form new C-C, C-O, or C-H bonds, providing a versatile method for the functionalization of the quinoline core at the C3 position. Understanding the precise mechanism is crucial for controlling the selectivity and efficiency of these transformations.

Investigation of Intramolecular and Intermolecular Isomerization Pathways

Isomerization reactions can potentially occur in this compound systems, although they are not commonly reported.

Intramolecular Isomerization: This could theoretically involve the migration of the nitro group to a different position on the quinoline or phenyl ring. Such processes would likely require significant energy input to overcome the high activation barriers associated with breaking the aromaticity of the rings and would proceed through charged or radical intermediates. Computational studies could be employed to explore the feasibility and energetics of such pathways.

Intermolecular Isomerization: This type of isomerization is less likely for a stable molecule like this compound under typical conditions. However, under specific catalytic or photochemical conditions, intermolecular processes leading to different structural isomers cannot be entirely ruled out.

Mechanistic studies for these potential isomerization pathways would involve techniques such as isotopic labeling to track the movement of atoms, as well as computational modeling to map the potential energy surface and identify transition states.

Computational and Theoretical Chemistry Approaches in the Study of 3 Nitro 4 Phenylquinoline

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules. It offers a balance between accuracy and computational cost for predicting a wide range of molecular properties, including electronic structures, reactivity, and thermodynamic stability. For quinoline (B57606) derivatives, DFT calculations are routinely used to understand their chemical behavior.

DFT is instrumental in calculating global reactivity descriptors, which help in rationalizing the reactivity patterns of molecular systems. These descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's stability and reaction tendencies. Key descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, it indicates the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger energy gap between its highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap), indicating greater stability.

Chemical Softness (S): The reciprocal of hardness, it indicates the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the energy stabilization when a molecule accepts an additional electronic charge from the environment. A higher electrophilicity index points to a better electrophile.

These properties are determined using the energies of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO). For a molecule like 3-Nitro-4-phenylquinoline, the presence of the electron-withdrawing nitro group and the phenyl and quinoline ring systems would significantly influence these values.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Electron-attracting ability |

| Chemical Potential (μ) | μ = -χ | Electron escaping tendency |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | S = 1 / η | Ease of electronic change |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter:

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized.

For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is expected to be located on the electron-rich parts of the molecule, likely the phenyl and quinoline rings, while the LUMO would be concentrated on the electron-deficient nitro group. This separation facilitates intramolecular charge transfer (ICT), a property crucial for applications in nonlinear optics and electronics.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Parameter | Description |

|---|---|

| EHOMO | Energy of the highest occupied molecular orbital |

| ELUMO | Energy of the lowest unoccupied molecular orbital |

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electron density of a molecule, which is invaluable for predicting its reactive sites. It illustrates the charge distribution and is used to identify regions prone to electrophilic and nucleophilic attack.

Negative Regions (Red/Yellow): These areas are electron-rich and represent sites for electrophilic attack. In this compound, these would be concentrated around the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack.

Neutral Regions (Green): Indicate areas of near-zero potential.

MEP analysis provides a visual representation of the molecule's polarity and is a key tool for understanding intermolecular interactions, such as hydrogen bonding and host-guest recognition.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. It is the workhorse method for calculating electronic absorption spectra (e.g., UV-Vis spectra) by predicting the excitation energies and oscillator strengths of electronic transitions.

The accuracy of TD-DFT predictions can depend on the choice of the exchange-correlation functional, especially for molecules with significant charge-transfer character, as is expected for this compound. Despite these limitations, TD-DFT provides crucial insights into the nature of electronic transitions (e.g., n → π* or π → π*) and has been successfully used to predict the absorption spectra of various quinoline derivatives and other organic dyes.

Theoretical Prediction and Comparison of Spectroscopic Data (e.g., IR, NMR Spectra)

DFT calculations are widely used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational Spectra: Theoretical vibrational frequencies are calculated to help assign the bands observed in experimental IR spectra. A comparison between the calculated and experimental wavenumbers can confirm the molecular structure. Often, theoretical values are calculated for an isolated molecule in the gas phase, while experiments are done in a solid or liquid state, leading to small discrepancies that can be informative about intermolecular interactions like hydrogen bonding.

NMR Spectra: DFT can also predict NMR chemical shifts (¹H and ¹³C). These theoretical values serve as a guide for assigning experimental spectra and confirming the constitution of complex organic molecules.

Comparing theoretical and experimental spectroscopic data is a powerful method for validating the computed molecular structure and understanding the molecule's behavior in different environments.

Quantum Chemical Studies on Molecular Geometry Optimization and Stability

A fundamental step in any computational study is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface. Quantum chemical methods, particularly DFT using functionals like B3LYP with appropriate basis sets (e.g., 6-311G**), are employed for this purpose.

The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data, typically from X-ray crystallography, to validate the computational method. For many organic molecules, a good agreement is often observed between the calculated gas-phase geometry and the solid-state experimental structure. Furthermore, thermodynamic properties derived from these calculations can be used to assess the relative stability of different isomers or conformers.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Prediction of Photophysical Properties (e.g., Absorption and Emission Spectra, Stokes Shift, Quantum Yield)

Computational chemistry, particularly through methods rooted in quantum mechanics, offers powerful tools for predicting and understanding the photophysical properties of molecules like this compound. These theoretical approaches allow researchers to model electronic transitions and predict key spectroscopic parameters, providing insights that complement and guide experimental work. The primary methods employed for these predictions are Density Functional Theory (DFT) for ground-state properties and its extension, Time-Dependent Density Functional Theory (TD-DFT), for excited-state properties.

DFT is utilized to determine the optimized geometric structure and electronic properties of a molecule in its ground state. From this, crucial information such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The energy difference between the HOMO and LUMO provides a preliminary estimate of the electronic excitation energy.

To obtain more accurate predictions of absorption and emission spectra, TD-DFT is the most widely used computational method. It calculates the energies of various electronic excited states, which correspond to the absorption of light. The results from TD-DFT calculations allow for the theoretical prediction of the UV-Visible absorption spectrum, including the maximum absorption wavelengths (λmax) and the oscillator strengths, which relate to the intensity of the absorption peaks.

Similarly, by optimizing the geometry of the molecule in its first excited state (S1), the emission spectrum (fluorescence) can be predicted. The energy difference between the relaxed excited state and the ground state corresponds to the energy of the emitted photon, allowing for the calculation of the maximum emission wavelength (λem).

The Stokes shift , which is the difference between the positions of the absorption and emission maxima, is a critical parameter in fluorescence spectroscopy. It can be readily calculated from the theoretically predicted λmax and λem values. Large Stokes shifts are often desirable for fluorescence applications as they facilitate the detection of emitted photons against background excitation light. Computational studies can help elucidate the structural and electronic factors that lead to significant Stokes shifts, such as intramolecular charge transfer (ICT) upon excitation.

Predicting the fluorescence quantum yield (ΦF) , which measures the efficiency of the fluorescence process, is more complex from a purely theoretical standpoint. Quantum yield is the ratio of photons emitted to photons absorbed and is influenced by the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing). While direct and highly accurate prediction of quantum yield is challenging, computational methods can provide qualitative insights. For instance, calculations can help identify the nature of excited states and the potential for non-radiative decay channels that would "quench" or reduce fluorescence. For example, the presence of a nitro group, a strong electron-withdrawing group, is known to sometimes contribute to fluorescence quenching.

While specific computational studies detailing the photophysical properties of this compound are not prominently available in the surveyed literature, the methodologies described are standard and directly applicable. To illustrate the type of data generated from such computational studies on related quinoline derivatives, the following tables present findings from recent research.

Illustrative Research Findings on Substituted Quinolines

The following data is presented for educational purposes to demonstrate how photophysical data from computational and experimental studies on quinoline derivatives are typically reported.

Table 1: Example Photophysical Data for Styrylquinoline Derivatives in Ethanol

| Compound ID | λAbs (nm) | λEm (nm) | Stokes Shift (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |

| 3a | 371 | 502 | 131 | 6505 | 0.046 |

| 3b | 378 | 525 | 147 | 7506 | 0.079 |

| 3c | 363 | 505 | 142 | 7414 | 0.052 |

| 3d | 360 | 509 | 149 | 7881 | 0.034 |

| 3e | 365 | 517 | 152 | 8169 | 0.041 |

Note: This table is an illustrative example based on findings for different quinoline derivatives and does not represent data for this compound. Data adapted from a study on novel styrylquinolines.

These computational approaches are invaluable for the rational design of new molecules with tailored photophysical properties. By systematically modifying the structure of a parent compound like this compound in silico (e.g., by changing substituent groups) and calculating the resulting spectra and properties, researchers can screen potential candidates and prioritize synthetic efforts toward materials with desired characteristics for applications in fields like cellular imaging, sensors, and organic light-emitting diodes (OLEDs).

Advanced Research Applications and the Future Potential of 3 Nitro 4 Phenylquinoline Scaffolds in Chemical Science

Strategic Role as a Progenitor Scaffold in Heterocyclic Chemistry Research

The 3-nitro-4-phenylquinoline framework serves as a foundational progenitor, or parent structure, in the field of heterocyclic chemistry. Its value lies in the strategic placement of the nitro group, which can be readily transformed into a variety of other functional groups, most notably an amino group through reduction. This amino derivative becomes a key intermediate for constructing a vast library of new molecules.

Nitrogen-containing heterocycles are considered "privileged scaffolds" in medicinal chemistry, as they are frequently found in both natural products and synthetic pharmaceuticals. nih.gov The quinoline (B57606) ring system itself is a core component of numerous biologically active compounds. By starting with the this compound scaffold, chemists can introduce diverse substituents and build more complex heterocyclic systems, enabling the exploration of novel chemical space for various applications. For instance, the reduction of a nitro group on a phenylquinoline core to an amine allows for subsequent reactions like acid-amine cross-coupling to create new derivatives. researchgate.net This versatility makes the initial scaffold a crucial starting point for generating molecular diversity.

Design and Synthesis of Chemically Diverse Derivatives for Investigational Purposes

The true potential of the this compound scaffold is realized through the design and synthesis of its derivatives. The primary synthetic strategy involves the chemical modification of the nitro group. Reduction of the nitro moiety (-NO2) to an amine (-NH2) using reagents like zinc dust and ammonium (B1175870) chloride is a common and efficient transformation. researchgate.net This resulting amino-phenylquinoline is a versatile intermediate that can undergo a wide range of subsequent reactions to yield chemically diverse derivatives for investigational studies.

Common synthetic modifications include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with various sulfonyl chlorides to produce sulfonamides. researchgate.net

Alkylation: Introduction of alkyl groups onto the amino nitrogen.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be replaced by a wide array of other functional groups (e.g., halogens, hydroxyl, cyano).

These transformations allow for the fine-tuning of the molecule's steric, electronic, and photophysical properties, tailoring them for specific research purposes.

A significant application of derivatives from this scaffold is in the creation of fluorescent probes and chemo-sensing agents. The design of these probes often relies on a "pro-fluorophore" strategy, where the initial molecule is non-fluorescent or weakly fluorescent and becomes highly fluorescent upon reacting with a specific analyte.

The this compound structure is ideally suited for this purpose. The nitro group is a potent fluorescence quencher, often through a process called photoinduced electron transfer (PET). mdpi.com The quinoline core, conversely, can be a strong fluorophore. In the presence of certain enzymes, such as nitroreductase (NTR), which is overexpressed in hypoxic (low oxygen) environments characteristic of solid tumors, the nitro group is reduced to an amino group. nih.gov This conversion inhibits the PET process, restoring the fluorescence of the quinoline core and providing a detectable signal. This "turn-on" fluorescence response allows for the sensitive and selective detection of enzyme activity and the imaging of tumor hypoxia. nih.gov

Table 1: Mechanism of a this compound-Based Fluorescent Probe

| State | Chemical Group | Fluorescence | Mechanism | Application |

| Initial State ("Off") | 3-Nitro (-NO2) | Quenched (Low) | Photoinduced Electron Transfer (PET) from the quinoline fluorophore to the electron-withdrawing nitro group. | N/A |

| Activated State ("On") | 3-Amino (-NH2) | Emitted (High) | Enzymatic reduction by Nitroreductase (NTR) converts -NO2 to -NH2, inhibiting PET and restoring fluorescence. mdpi.comnih.gov | Detection of nitroreductase activity; Imaging of tumor hypoxia. nih.gov |

This principle enables the development of probes with high sensitivity and selectivity for important biological markers. nih.gov

The tunable photophysical properties of quinoline derivatives also make them attractive candidates for materials science, particularly in the field of optoelectronics. researchgate.net Organic materials are increasingly used in devices like organic light-emitting diodes (OLEDs), sensors, and photovoltaic cells. The performance of these devices depends heavily on the electronic and optical properties of the constituent molecules.

By systematically modifying the this compound scaffold, researchers can alter key properties such as the absorption and emission wavelengths, fluorescence quantum yield, and charge transport characteristics. For example, introducing different electron-donating or electron-withdrawing groups onto the phenyl ring or the quinoline core can modulate the molecule's energy levels (HOMO/LUMO) and tune its emission color from blue to red. This synthetic flexibility allows for the rational design of novel organic materials with tailored properties for next-generation optoelectronic devices. mdpi.com

Utility in Advanced Organic Synthesis as a Building Block

Beyond its role as a scaffold for derivatization, the this compound molecule is a valuable building block in advanced organic synthesis. The nitro group is one of the most versatile functional groups in a chemist's toolkit. nih.gov Its strong electron-withdrawing nature activates the molecule for certain reactions and it can be converted into a wide range of other functionalities. mdpi.com

Key transformations that highlight its utility include:

Reduction to Amines: As previously mentioned, this is a gateway to a vast number of nitrogen-containing compounds. arkat-usa.org

Nef Reaction: The conversion of a primary or secondary nitro group into a carbonyl group (aldehyde or ketone), providing access to oxygen-containing structures. arkat-usa.org

Carbon-Carbon Bond Formation: The hydrogens on the carbon adjacent to the nitro group are acidic, allowing for the formation of a stabilized carbanion (a nitronate anion) that can act as a nucleophile in reactions like the Henry reaction (nitro-aldol) and Michael additions. arkat-usa.org

This diverse reactivity allows synthetic chemists to use nitro-containing heterocycles as key intermediates in the multi-step synthesis of complex natural products and other pharmaceutically relevant molecules. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies in Chemical Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science. These studies involve synthesizing a series of related compounds by making small, systematic structural changes and evaluating how these modifications affect a specific property, such as biological activity or fluorescence. nih.gov The this compound scaffold provides an excellent platform for conducting SAR studies.

Researchers can systematically investigate the impact of:

Position of the Nitro Group: Moving the nitro group to different positions on the quinoline ring (e.g., position 6 or 8) to probe how its electronic influence affects molecular properties. researchgate.net

Substitution on the Phenyl Ring: Introducing various substituents (e.g., methyl, methoxy, halo) at the ortho, meta, or para positions of the 4-phenyl group to understand steric and electronic effects.

Modifications of the Nitro Group: Replacing the nitro group with other functionalities after its reduction to an amine, such as amides or sulfonamides of varying sizes. researchgate.net

By correlating these structural modifications with changes in activity—be it antibacterial efficacy, enzyme inhibition, or fluorescence response—a clear SAR can be established. mdpi.com This knowledge is crucial for the rational design of new molecules with optimized performance, such as more potent drug candidates or more efficient materials. frontiersin.orgmdpi.com

Table 2: Hypothetical SAR Study on a this compound Scaffold

| Base Scaffold | Modification | Observed Activity | SAR Implication |

| This compound | Add a methoxy (-OCH3) group to the 4-position of the phenyl ring. | Increased fluorescence quantum yield. | Electron-donating groups on the phenyl ring enhance emissive properties. |

| This compound | Move the nitro group from position 3 to position 6. | Altered reduction potential for nitroreductase. | The position of the electron-withdrawing group is critical for enzymatic recognition. |

| 3-Amino-4-phenylquinoline | Form a sulfonamide with a bulky tosyl group. | Decreased cell permeability. | Large, sterically hindering groups can negatively impact pharmacokinetic properties. |

Emerging Methodologies and Interdisciplinary Research Directions

The future of research involving the this compound scaffold is poised at the intersection of synthetic chemistry, biology, and materials science. Emerging trends include the development of novel, greener synthetic methods, such as using multicomponent reactions or more efficient catalytic systems to generate derivatives. researchgate.net

Interdisciplinary research directions are particularly promising. In medicine, there is growing interest in "theranostics," which combines therapeutic and diagnostic capabilities in a single molecule. A derivative of this compound could potentially be designed to not only detect a cancer cell via fluorescence (diagnostics) but also release a cytotoxic agent upon activation (therapeutics).

Furthermore, the application of computational chemistry and machine learning is set to accelerate the design process. mdpi.com By modeling the properties of virtual derivatives, researchers can predict their activities and prioritize the synthesis of the most promising candidates, saving time and resources. The continued exploration of this versatile scaffold will likely lead to significant advancements across the chemical sciences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.